molecular formula C18H27NO5 B1201104 Norepinephrine dipivalate CAS No. 65114-84-3

Norepinephrine dipivalate

Cat. No.: B1201104
CAS No.: 65114-84-3
M. Wt: 337.4 g/mol
InChI Key: GSQJCLIGZYUVOG-UHFFFAOYSA-N
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Description

Norepinephrine dipivalate is a derivative of norepinephrine, a crucial neurotransmitter and hormone involved in various physiological processes. This compound is synthesized to enhance the stability and bioavailability of norepinephrine for therapeutic applications. This compound is particularly significant in the field of medicine due to its role in treating conditions related to the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of norepinephrine dipivalate typically involves the esterification of norepinephrine with pivalic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Norepinephrine dipivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound back to its parent amine.

    Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of norepinephrine, such as its quinones, reduced amines, and substituted esters.

Scientific Research Applications

Norepinephrine dipivalate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its role in neurotransmission and its effects on cellular processes.

    Medicine: Utilized in the development of drugs for treating cardiovascular diseases and neurological disorders.

    Industry: Employed in the synthesis of other pharmacologically active compounds.

Mechanism of Action

Norepinephrine dipivalate exerts its effects by acting on adrenergic receptors in the body. It primarily targets alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and increased heart rate. The compound’s ester groups enhance its stability and prolong its action by preventing rapid degradation.

Comparison with Similar Compounds

Similar Compounds

    Norepinephrine: The parent compound, which is less stable and has a shorter duration of action.

    Epinephrine: Another closely related compound with similar physiological effects but different receptor affinities.

    Dopamine: A precursor to norepinephrine with distinct roles in the central nervous system.

Uniqueness

Norepinephrine dipivalate is unique due to its enhanced stability and prolonged action compared to norepinephrine. This makes it more suitable for therapeutic applications where sustained effects are desired.

Properties

CAS No.

65114-84-3

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

[4-(2-amino-2-hydroxyethyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C18H27NO5/c1-17(2,3)15(21)23-12-8-7-11(10-14(19)20)9-13(12)24-16(22)18(4,5)6/h7-9,14,20H,10,19H2,1-6H3

InChI Key

GSQJCLIGZYUVOG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C

Synonyms

dipivaloylnorepinephrine
dipivaloylnorepinephrine, (R)-isomer
dipivalylnorepinephrine
noradrenaline dipivalate
norepinephrine dipivalate

Origin of Product

United States

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